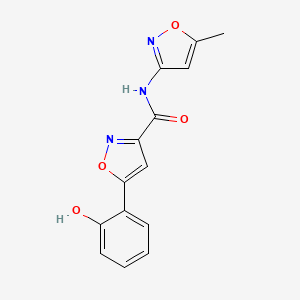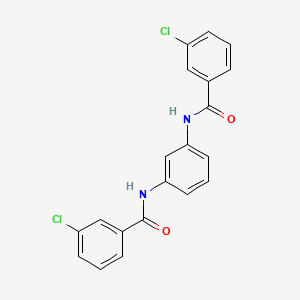![molecular formula C16H10BrFN2OS B6138221 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6138221.png)
5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, also known as BBIT, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. BBIT is a thiazole-based compound that has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is not fully understood, but studies have suggested that it may act through multiple pathways. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and histone deacetylases, which are involved in gene expression. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its potent biological activity. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to have a wide range of biological effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental systems.
将来の方向性
There are many potential future directions for research on 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. One area of research that has received increasing attention in recent years is the use of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in combination with other anti-cancer agents. Studies have shown that 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one can enhance the anti-cancer activity of other agents, such as doxorubicin and cisplatin, suggesting that it may be useful in combination therapies.
Another area of research that has received attention is the development of new derivatives of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one with improved solubility and potency. Researchers have synthesized several new derivatives of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one with improved biological activity, suggesting that further optimization of the compound may lead to the development of more potent and effective anti-cancer agents.
Conclusion
In conclusion, 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic compound that has been widely studied for its potential use in various scientific research applications. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new therapies. The synthesis method of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been well-established, and future directions for research include the development of new derivatives and the use of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in combination therapies.
合成法
The synthesis of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one involves the reaction of 4-bromobenzaldehyde with 4-fluoroaniline in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with sodium hydroxide to form the final compound, 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. The synthesis method of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been well-established and has been used by many researchers to obtain the compound for their studies.
科学的研究の応用
5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is cancer treatment. Studies have shown that 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. This makes 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one a promising candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to have anti-inflammatory and anti-microbial effects. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to have antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-9H,(H,19,20,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSZUVKODXKPJZ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6138141.png)

![ethyl 6-chloro-4-hydroxy-7-[(isopropylamino)methyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6138154.png)
![4-(3-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6138161.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6138170.png)

![4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6138178.png)
![methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B6138184.png)
![4-({2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6138190.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B6138194.png)
![1-cyclopentyl-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6138200.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6138203.png)
![8-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6138210.png)
